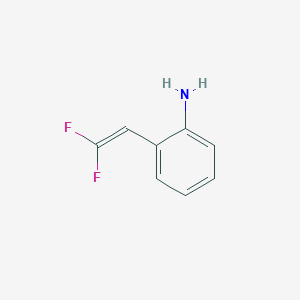
tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dihydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-butyllithium, and dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar tert-butyl group and is used in the synthesis of biologically active natural products.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a similar structural motif, used in multicomponent condensation reactions.
Uniqueness
tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a dihydrofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
属性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-oxooxolan-3-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-7-4-10(5-8-15)11-6-9-18-12(11)16/h4-9H2,1-3H3 |
InChI 键 |
CUWQYFYEKJEXKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=C2CCOC2=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
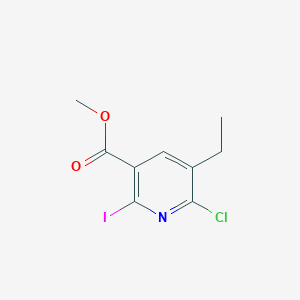
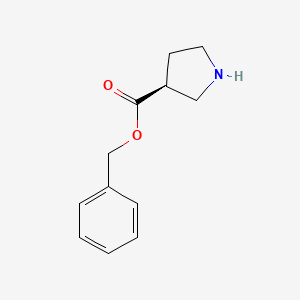

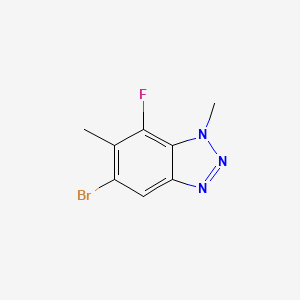
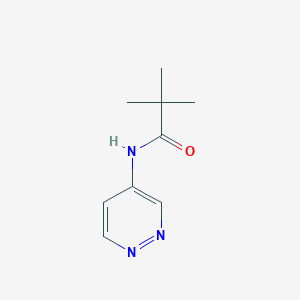

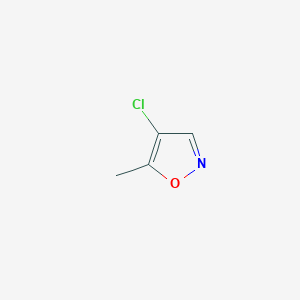
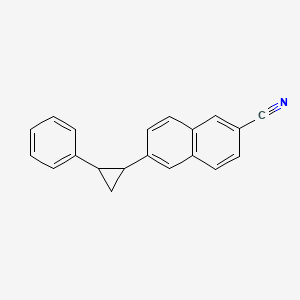

![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
